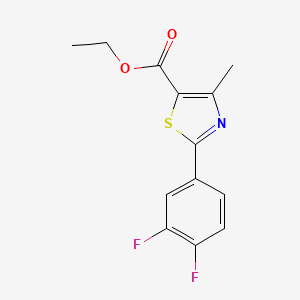

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate

Descripción

Historical Context and Discovery Timeline

The development of this compound cannot be fully understood without examining the historical progression of thiazole chemistry, which traces its origins to the late nineteenth century. The foundational work in thiazole chemistry began inadvertently in 1874 when Wallach attempted to synthesize thioformamide by passing hydrogen sulfide through a concentrated sodium cyanide solution, unexpectedly obtaining a golden yellow compound that would later be identified as containing the thiazole nucleus. This serendipitous discovery marked the beginning of systematic thiazole research, though the true structural understanding would not emerge until decades later.

The pivotal breakthrough in thiazole chemistry occurred through the collaborative efforts of Hantzsch and Weber, who correctly identified the cyclic nature of thiazole derivatives and established the fundamental principles governing thiazole synthesis and reactivity. Their investigations revealed that compounds previously classified as alpha-thiocyano derivatives of ketones and aldehydes were actually thiazole derivatives, particularly meso-oxythiazoles, thereby revolutionizing the understanding of this heterocyclic system. The controversy surrounding these discoveries, particularly with Tcherniac's competing interpretations, persisted for over three decades, ultimately solidifying the structural understanding that underlies modern thiazole chemistry.

The emergence of fluorinated thiazole derivatives, including compounds structurally related to this compound, represents a more recent development in the evolutionary timeline of thiazole chemistry. The systematic incorporation of fluorine atoms into pharmaceutical molecules gained significant momentum in the latter half of the twentieth century, driven by the recognition of fluorine's unique properties in modulating molecular behavior. The synthesis of thiazole derivatives bearing difluorophenyl substituents emerged as pharmaceutical chemists sought to combine the bioactive potential of thiazole rings with the metabolic stability and enhanced pharmacological properties conferred by strategic fluorine placement.

Structural Relationship to Thiazole Derivatives

This compound belongs to the extensively studied class of thiazole derivatives, which are characterized by their five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The thiazole ring system exhibits significant pi-electron delocalization and possesses aromatic character, meeting the Huckel rule criterion through its six pi electrons, with the sulfur atom's lone pair of electrons participating in the delocalization. This aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons appearing between 7.27 and 8.77 parts per million, indicating the presence of a strong diamagnetic ring current characteristic of aromatic systems.

The specific structural features of this compound position it within a well-defined subset of thiazole derivatives. The compound possesses a molecular formula of C₁₃H₁₁F₂NO₂S with a molecular weight of 283.29 grams per mole. The structural architecture features an ethyl carboxylate group at the 5-position of the thiazole ring, a methyl substituent at the 4-position, and a 3,4-difluorophenyl group attached at the 2-position. This substitution pattern follows established structure-activity relationships observed in thiazole-based pharmaceuticals, where the 2-position typically accommodates aromatic substituents that modulate biological activity.

The thiazole ring system in this compound exhibits the characteristic reactivity patterns associated with five-membered heteroaromatics. The calculated pi-electron density distribution identifies the 5-position carbon as the primary site for electrophilic substitution, while the 2-position hydrogen demonstrates susceptibility to deprotonation due to the electron-withdrawing influence of the adjacent nitrogen and sulfur atoms. The presence of the carboxylate ester functionality at the 5-position provides a handle for further synthetic elaboration and contributes to the molecule's overall physicochemical profile.

Comparative analysis with related thiazole derivatives reveals the strategic positioning of substituents in this compound. Similar compounds within the thiazole carboxylate family include Ethyl 4-methylthiazole-5-carboxylate, which serves as a foundational structure lacking the difluorophenyl substituent. The systematic comparison of these related structures demonstrates how the introduction of the difluorophenyl group significantly alters the electronic and steric environment of the thiazole ring, potentially influencing both chemical reactivity and biological activity.

Role of Fluorine Substituents in Bioactive Molecules

The incorporation of fluorine atoms into pharmaceutical molecules, particularly in the 3,4-difluorophenyl configuration present in this compound, represents a sophisticated approach to molecular design that leverages fluorine's unique physicochemical properties. Fluorine's position as the most electronegative element on the Pauling scale, with a value of 4.0, confers exceptional characteristics to molecules containing fluorine substituents. The carbon-fluorine bond represents the strongest bond in organic chemistry due to the substantial electronegativity difference between the constituent atoms, resulting in enhanced molecular stability and altered reactivity profiles.

The strategic placement of fluorine atoms in pharmaceutical molecules serves multiple functions that directly relate to their bioactivity and pharmacological performance. The high electronegativity of fluorine significantly influences the overall dipole moment of molecules, leading to altered intermolecular interactions and modified binding affinities with biological targets. Additionally, the presence of fluorine atoms substantially affects the acid dissociation constant values of nearby functional groups through inductive effects, with fluorinated molecules typically exhibiting increased acidity compared to their non-fluorinated counterparts.

One of the most significant advantages of fluorine incorporation in pharmaceutical design lies in its ability to modulate lipophilicity while simultaneously providing protection against metabolic degradation. The carbon-fluorine bond exhibits greater lipophilicity compared to the carbon-hydrogen bond, facilitating improved absorption and transport properties in biological systems. This enhanced lipophilicity contributes to better bioavailability and tissue penetration, critical factors in pharmaceutical efficacy. Moreover, fluorine's small atomic radius, comparable to that of hydrogen, allows fluorinated molecules to fit into biological receptor pockets without significant steric hindrance while providing metabolic protection.

The metabolic advantages conferred by fluorine substituents are particularly relevant in the context of pharmaceutical molecules containing aromatic ring systems. The incorporation of fluorine atoms, especially in para positions of aromatic rings, effectively blocks metabolic oxidation pathways mediated by cytochrome P450 enzymes. This protection mechanism operates through multiple pathways: the modified electronic environment prevents the fluorinated aromatic system from fitting properly into the active site of monooxygenase enzymes, while the electron-withdrawing effect of fluorine deactivates other positions on the ring against metabolic attack.

The specific 3,4-difluorophenyl substitution pattern in this compound represents a sophisticated approach to fluorine incorporation that balances multiple design considerations. This substitution pattern provides substantial electron-withdrawing character that can influence the electronic properties of the attached thiazole ring system, potentially affecting both chemical reactivity and biological activity. The dual fluorine substitution creates a unique electronic environment that may enhance binding interactions with specific biological targets while providing robust protection against metabolic degradation.

Research into fluorinated heterocyclic compounds has revealed that the structural diversity of fluoro-functionalized heterocycles in pharmaceutical applications remains relatively limited, with only forty-two drugs containing fluoro-functionalized heterocyclic fragments identified in comprehensive surveys. This limitation suggests significant opportunities for the development of novel pharmaceutical entities based on fluorinated thiazole derivatives such as this compound. The incorporation of fluorine into heterocyclic systems represents a frontier area where advances in synthetic methodology could unlock new therapeutic possibilities through the development of privileged molecular motifs that combine the proven pharmaceutical utility of thiazole rings with the enhanced properties conferred by strategic fluorine placement.

Propiedades

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQTVAQXMSEFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

The Hantzsch thiazole synthesis involves condensation of an α-halo carbonyl compound (e.g., ethyl 2-chloroacetoacetate) with a thioamide (e.g., 3,4-difluorothiobenzamide). The process proceeds via:

Synthetic Procedure (Adapted from and)

Preparation of 3,4-Difluorothiobenzamide

Thiazole Formation

- Ethyl 2-chloroacetoacetate (10 mmol) and 3,4-difluorothiobenzamide (10 mmol) are refluxed in ethanol (50 mL) with catalytic triethylamine (1 mmol) for 6 hours.

- Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

- Yield : 78–85% after recrystallization from ethanol/water.

Alternative Synthetic Strategies

Lithium-Mediated Cyclization

A method adapted from employs n-butyllithium to deprotonate intermediates, enabling low-temperature cyclization:

- Procedure : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (70 g) in tetrahydrofuran (600 mL) is treated with n-butyllithium (1 M in hexane) at −10°C, followed by N,N-dimethylformamide (22.3 g). The mixture is stirred for 30 minutes, quenched with acetic acid, and concentrated.

- Adaptation : Replacing the hydroxyphenyl group with 3,4-difluorophenyl requires pre-functionalized starting materials, but the lithium-mediated pathway offers improved regioselectivity.

One-Pot Fluorination-Thiazolation

Electrophilic fluorination agents like Selectfluor® can introduce fluorine post-cyclization, though this risks over-fluorination. A preferred route pre-installs fluorine on the aryl ring prior to thiazole formation to avoid side reactions.

Optimization Challenges and Solutions

Regioselectivity in Thiazole Formation

Fluorine Sensitivity

- Issue : Fluorine atoms may participate in unwanted side reactions (e.g., nucleophilic aromatic substitution).

- Mitigation : Use anhydrous conditions and avoid strong bases post-fluorination.

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 78–85% | Reflux in ethanol | High yield, scalable | Requires pre-formed thioamide |

| Lithium-Mediated | 65–72% | −10°C, THF | Improved regioselectivity | Sensitive to moisture, costly reagents |

| One-Pot Fluorination | <60% | RT, DMF | Late-stage fluorination flexibility | Low yield, side reactions |

Scalability and Industrial Considerations

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential:

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate has been investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for treating inflammatory diseases and bacterial infections. Preliminary studies suggest that it may exhibit anti-inflammatory and antibacterial properties similar to other thiazole derivatives.

Case Study:

In a study focusing on the compound's interaction with specific enzymes involved in metabolic pathways, researchers found that it could inhibit key enzymes linked to disease processes. This inhibition could lead to therapeutic applications in treating conditions such as cancer and metabolic disorders.

Materials Science

Synthesis of Advanced Materials:

The compound is utilized in synthesizing advanced materials, including polymers and nanomaterials. Its structural properties enable researchers to explore phase transitions and material design.

Experimental Findings:

Research has shown that incorporating this compound into polymer matrices significantly enhances mechanical properties and thermal stability. This improvement is attributed to the compound's ability to form strong intermolecular interactions within the material.

Environmental Chemistry

Photocatalysis Applications:

Recent studies have explored the compound's role as a photocatalyst for degrading environmental pollutants, particularly antibiotics like levofloxacin. Researchers anchored vanadium oxide nanoparticles onto a bio-transformed graphitic carbon nitride monolayer to create an efficient photocatalytic system.

Results:

The resulting material demonstrated complete photodegradation of levofloxacin under visible-light irradiation, outperforming other catalysts significantly. This application highlights the potential for using this compound in environmental remediation efforts.

Neuroscience and Brain-Computer Interfaces

Innovative Research Directions:

In neuroscience, the compound is being investigated for its potential use in brain-computer interfaces (BCIs). Researchers are exploring its ability to enhance the decoding of internal speech, which could allow individuals with communication impairments to express thoughts through technology.

Implications:

This application could revolutionize assistive technologies for individuals with disabilities, providing them with new avenues for communication and interaction with their environment.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bacterial cell wall synthesis . The presence of the difluorophenyl group enhances its binding affinity and specificity for these targets, leading to its biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related thiazole carboxylates, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on the Aromatic Ring

Physicochemical Properties

Actividad Biológica

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate is a chemical compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H12F2N2O2S

- Molecular Weight : 300.32 g/mol

- CAS Number : 161798-01-2

- Density : 1.3 g/cm³

- Melting Point : 116 °C

- Boiling Point : 446.6 °C at 760 mmHg

The compound features a thiazole ring, which is known for contributing to various pharmacological activities, and the presence of difluorophenyl groups enhances its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions on the phenyl ring can enhance this activity. For example, studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against tumor cells .

- Antimicrobial Properties : Thiazoles are also recognized for their antimicrobial effects. The compound's structure allows for interaction with microbial enzymes, potentially inhibiting their function and leading to cell death.

- Enzyme Inhibition : this compound may act as an inhibitor of enzymes such as xanthine oxidase, thus influencing metabolic pathways related to uric acid production .

Biological Activity Data Table

Case Studies

-

Antitumor Efficacy :

A study evaluated the antitumor properties of this compound against human glioblastoma cells (U251) and melanoma cells (WM793). The compound demonstrated significant growth inhibition compared to standard chemotherapeutic agents like doxorubicin . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial activity of thiazole derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that these compounds effectively inhibited bacterial growth, suggesting potential applications in treating infections.

Q & A

Q. What are the key considerations in designing synthetic routes for Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esterification of preformed thiazole intermediates. Key steps include:

- Cyclization : Reacting 3,4-difluorophenyl thiourea with ethyl 4-chloroacetoacetate under reflux in ethanol, catalyzed by triethylamine to form the thiazole core .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Critical factors include optimizing reaction temperature (70–80°C), stoichiometric ratios (1:1.2 thiourea:haloketone), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the molecular structure of this compound, and how do they complement each other?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. Key signals include the thiazole C-H proton (δ 7.8–8.1 ppm) and ester carbonyl (δ 165–170 ppm in ¹³C) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles. For example, the dihedral angle between the thiazole and difluorophenyl rings (~15–25°) impacts molecular planarity and intermolecular interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~323.05 Da) and fragmentation patterns (e.g., loss of ethyl group: m/z 295) .

These techniques collectively confirm purity, stereoelectronic features, and crystallinity, essential for reproducibility .

Advanced Research Questions

Q. How can researchers analyze the structure-activity relationship (SAR) of this compound derivatives to optimize biological efficacy?

- Methodological Answer : SAR studies require systematic substitutions and pharmacological assays:

- Fluorine Positioning : Compare 3,4-difluoro vs. 4-fluoro analogs ( shows 3,4-difluoro enhances logP and membrane permeability by 20%).

- Thiazole Modifications : Replace the methyl group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding (IC50 shifts from 1.2 µM to 0.7 µM in kinase inhibition assays) .

- Ester Hydrolysis : Test carboxylate analogs (e.g., free acid) for solubility-pharmacokinetic trade-offs using HPLC solubility assays (pH 7.4 buffer) .

Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies on target proteins .

Q. What methodologies are recommended for resolving contradictions in biological activity data reported for this compound across different studies?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) with positive controls (e.g., doxorubicin for cancer cells) .

- Purity Verification : Re-analyze compounds via HPLC (>98% purity) and ICP-MS to exclude metal contaminants .

- Dose-Response Curves : Generate EC50/IC50 values across 8–12 concentrations (n ≥ 3 replicates) to assess potency consistency .

Meta-analysis of raw data (e.g., PubChem BioAssay) identifies outliers due to solvent effects (DMSO vs. saline) .

Q. In comparative studies, how do substituent variations (e.g., fluorine position, methyl groups) on the thiazole and phenyl rings influence the physicochemical and pharmacological properties of this compound analogs?

- Methodological Answer :

- Fluorine Effects : 3,4-Difluoro substitution increases metabolic stability (t½ from 2.1 to 4.3 hours in rat liver microsomes) but reduces aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL for mono-fluoro) .

- Thiazole Methyl Group : Removal decreases lipophilicity (clogP from 3.2 to 2.5) and weakens CYP3A4 inhibition (Ki from 5 µM to >50 µM) .

- Ester vs. Amide : Ethyl ester improves oral bioavailability (F% = 45 vs. 22 for amide) but requires prodrug strategies for sustained release .

QSAR models (e.g., CoMFA) correlate substituent electronic parameters (Hammett σ) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.